2-Methylheptanoyl chloride

Description

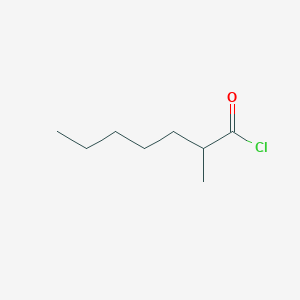

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylheptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPOJBPJGIYSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557780 | |

| Record name | 2-Methylheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13751-83-2 | |

| Record name | 2-Methylheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Methylheptanoyl Chloride

Carboxylic Acid Chlorination Routes

The conversion of 2-methylheptanoic acid to 2-methylheptanoyl chloride involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. This is typically accomplished using one of three main classes of chlorinating reagents.

Reaction with Oxalyl Chloride

The reaction of 2-methylheptanoic acid with oxalyl chloride is a widely used and generally high-yielding method for the synthesis of this compound. This reaction is often favored due to its mild conditions and the volatile nature of its byproducts. The process typically involves dissolving the carboxylic acid in an inert solvent, such as dichloromethane (B109758) (DCM), followed by the addition of oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction, as it forms the reactive Vilsmeier reagent in situ, which is the actual catalytic species.

The reaction proceeds at or below room temperature, and its progress can often be monitored by the cessation of gas evolution (CO and CO₂). Upon completion, the solvent and excess oxalyl chloride can be readily removed under reduced pressure, yielding the crude this compound, which can often be used without further purification.

Table 1: Typical Reaction Parameters for the Synthesis of Acyl Chlorides using Oxalyl Chloride

| Parameter | Condition |

| Chlorinating Agent | Oxalyl Chloride ((COCl)₂) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Byproducts | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Chloride (HCl) |

Reaction with Thionyl Chloride

Thionyl chloride (SOCl₂) is another common and effective reagent for the preparation of this compound from 2-methylheptanoic acid. This method is advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.

The reaction can be carried out neat (without a solvent) by heating the mixture of 2-methylheptanoic acid and an excess of thionyl chloride under reflux. Alternatively, the reaction can be performed in an inert solvent. The excess thionyl chloride is typically removed by distillation or by co-evaporation with an inert solvent like toluene (B28343) to afford the desired acyl chloride. While effective, this method can sometimes lead to the formation of impurities if the reaction temperature is not carefully controlled.

Table 2: Typical Reaction Parameters for the Synthesis of Acyl Chlorides using Thionyl Chloride

| Parameter | Condition |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Solvent | Neat or Inert Solvent |

| Temperature | Reflux |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

Alternative Chlorinating Reagents (e.g., PCl₃ or PCl₅) and Conditions

Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also capable of converting 2-methylheptanoic acid to this compound.

With phosphorus trichloride, the stoichiometry requires three equivalents of the carboxylic acid for every one equivalent of PCl₃. The reaction produces phosphorous acid (H₃PO₃) as a non-volatile byproduct, which can be separated from the product. A study on the chlorination of various carboxylic acids with PCl₃ demonstrated that 2-ethylhexanoic acid, a structurally similar compound, can be successfully converted to its corresponding acyl chloride in high yield. This suggests that similar conditions, such as heating in an appropriate solvent, would be effective for 2-methylheptanoic acid.

Phosphorus pentachloride reacts with carboxylic acids in a 1:1 molar ratio. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. While PCl₅ is a powerful chlorinating agent, the removal of the high-boiling POCl₃ byproduct can sometimes be challenging.

Table 3: Comparison of Phosphorus-Based Chlorinating Reagents

| Reagent | Stoichiometry (Acid:Reagent) | Byproducts |

| Phosphorus Trichloride (PCl₃) | 3:1 | Phosphorous Acid (H₃PO₃) |

| Phosphorus Pentachloride (PCl₅) | 1:1 | Phosphoryl Chloride (POCl₃), Hydrogen Chloride (HCl) |

Considerations for Scalability and Yield Optimization in this compound Synthesis

When scaling up the synthesis of this compound, several factors must be considered to ensure safety, efficiency, and high yield. The choice of chlorinating agent plays a significant role in the scalability of the process.

For large-scale production, the use of thionyl chloride can be advantageous due to the gaseous nature of its byproducts, which simplifies purification. However, the corrosive and toxic nature of both thionyl chloride and the HCl byproduct necessitates specialized equipment for safe handling and scrubbing of off-gases.

The reaction with oxalyl chloride, while often providing high yields on a lab scale, can be more expensive for large-scale synthesis. The evolution of carbon monoxide, a toxic gas, also requires careful management.

When using phosphorus trichloride, the removal of the solid phosphorous acid byproduct can be straightforward on a larger scale through filtration. A study on atom-efficient chlorination of carboxylic acids with PCl₃ highlights that this method can be highly efficient, with nearly all chlorine atoms from the reagent being utilized in the chlorination.

To optimize the yield, careful control of reaction parameters is essential. This includes maintaining the optimal temperature to prevent side reactions, ensuring the use of anhydrous conditions as acyl chlorides are sensitive to moisture, and efficient removal of byproducts to drive the reaction to completion. For industrial-scale production of fatty acid chlorides, processes are often run neat to maximize reactor volume and simplify downstream processing. The purification of the final product is typically achieved through distillation under reduced pressure to remove any non-volatile impurities and unreacted starting material.

Chemical Reactivity and Mechanistic Investigations of 2 Methylheptanoyl Chloride

Fundamental Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a cornerstone of carboxylic acid derivative chemistry, and acyl chlorides like 2-methylheptanoyl chloride are among the most reactive substrates in these transformations. libretexts.orgwikipedia.org The reaction pathway involves a nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group and form the substitution product. fiveable.metldl.clubmasterorganicchemistry.com

General Principles of Electrophilicity at the Acyl Carbon

The carbonyl carbon in this compound possesses a significant partial positive charge, rendering it highly electrophilic and susceptible to attack by nucleophiles. openochem.orgchemistrystudent.com This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom withdraws electron density from the carbon atom. chemistrystudent.com Furthermore, the presence of the highly electronegative chlorine atom attached to the carbonyl carbon further enhances its electrophilic character through inductive electron withdrawal. libretexts.orgopenochem.org This effect destabilizes the carbonyl group, making it more reactive towards nucleophiles. libretexts.org

While resonance can sometimes play a role in stabilizing the carbonyl group in other carboxylic acid derivatives, this effect is minimal in acyl chlorides. openochem.org The poor overlap between the p-orbitals of chlorine and carbon prevents significant resonance donation of chlorine's lone pair electrons to the carbonyl carbon. libretexts.org Consequently, the inductive withdrawing effect of chlorine dominates, leading to a highly electrophilic acyl carbon. openochem.orglibretexts.org

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is as follows:

Acyl Chloride > Acid Anhydride (B1165640) > Ester > Amide fiveable.melibretexts.org

This trend is directly related to the electrophilicity of the acyl carbon in each derivative. openochem.org

Influence of the Chloride Leaving Group Efficacy

The success of a nucleophilic acyl substitution reaction is heavily dependent on the ability of the substituent attached to the acyl group to depart as a stable species, known as the leaving group. byjus.com In the case of this compound, the chloride ion (Cl⁻) is an excellent leaving group. byjus.combrainly.com

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. byjus.com The chloride ion is the conjugate base of a strong acid, hydrochloric acid (HCl), making it a very weak base and thus a highly effective leaving group. byjus.com This stability allows the chloride ion to readily detach from the tetrahedral intermediate formed during the reaction, facilitating the reformation of the carbonyl double bond and completion of the substitution. tldl.clubbrainly.com The high reactivity of acyl chlorides in nucleophilic acyl substitution reactions is largely attributed to the excellent leaving group ability of the chloride ion. brainly.com

Reaction Dynamics with Nitrogenous Nucleophiles: Amide Bond Formation

The reaction of this compound with nitrogen-containing nucleophiles, particularly amines, is a robust and widely utilized method for the formation of amide bonds. This process, known as aminolysis, is a type of nucleophilic acyl substitution. jove.comjove.com

Stoichiometric and Catalytic Considerations for Amide Synthesis (e.g., use of sacrificial bases)

The aminolysis of this compound produces hydrogen chloride (HCl) as a byproduct. chemguide.co.uklibretexts.org Since amines are basic, the generated HCl will react with the unreacted amine to form an ammonium (B1175870) salt, effectively consuming a second equivalent of the amine nucleophile. chemguide.co.uklibretexts.org To prevent this and ensure the complete reaction of the acyl chloride, two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl. jove.com

Alternatively, and more economically if the amine is valuable, a non-nucleophilic sacrificial base can be added to the reaction mixture. jove.com Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as sodium hydroxide. fishersci.co.ukresearchgate.net The role of this base is to neutralize the HCl as it is formed, thereby allowing the primary or secondary amine to be used in a 1:1 stoichiometric ratio with the acyl chloride. jove.comsimply.science This approach is often referred to as the Schotten-Baumann reaction condition. fishersci.co.ukyoutube.com

Formation of Complex Amide Derivatives (e.g., Hydrazides)

Beyond simple amides, this compound can be used to synthesize more complex amide derivatives such as hydrazides. Hydrazides are compounds containing the R-CO-NH-NH₂ functional group and are valuable intermediates in organic synthesis. orgsyn.org

The reaction of this compound with hydrazine (B178648) (H₂N-NH₂) leads to the formation of 2-methylheptanohydrazide. oup.comgoogle.com This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. google.com A significant challenge in this synthesis is the potential for the formation of a 1,2-diacylhydrazine byproduct, where two molecules of the acyl chloride react with one molecule of hydrazine. orgsyn.org The formation of this byproduct can be minimized by carefully controlling the reaction conditions, such as using an excess of hydrazine and maintaining low temperatures. google.com

Interactive Data Table: Synthesis of 2-Methylheptanohydrazide

| Reactant 1 | Reactant 2 | Main Product | Potential Byproduct |

| This compound | Hydrazine (H₂N-NH₂) | 2-Methylheptanohydrazide | 1,2-Bis(2-methylheptanoyl)hydrazine |

Acylation Reactions with Oxygen-Containing Nucleophiles

This compound, as a typical acyl chloride, exhibits significant reactivity towards oxygen-containing nucleophiles. The carbon atom of the carbonyl group in this compound is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it. libretexts.orgchemguide.co.uk This positive charge makes it a prime target for attack by nucleophiles. The subsequent reactions generally proceed through a nucleophilic acyl substitution mechanism, which involves an initial addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion as a leaving group. crunchchemistry.co.ukquizlet.com

The reaction of this compound with oxygen-containing nucleophiles, such as alcohols, phenols, and carboxylic acids, leads to the formation of two important classes of compounds: esters and acid anhydrides. jackwestin.com These acylation reactions are synthetically valuable because they are generally rapid and irreversible, often occurring at room temperature, which presents an advantage over methods like Fischer esterification that require heat and a catalyst and are reversible. libretexts.orglibretexts.org The driving force for these reactions is the high reactivity of the acyl chloride and the formation of the stable chloride ion as a leaving group.

This compound reacts vigorously with alcohols to produce esters. savemyexams.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a hydrogen chloride (HCl) molecule, resulting in the formation of the corresponding 2-methylheptanoate ester. libretexts.orgchemguide.co.uk The reaction is typically fast and can be performed at room temperature. libretexts.org

Phenols, while also containing a hydroxyl group, are less reactive than alcohols. Their reaction with this compound often requires the presence of a base, such as pyridine or sodium hydroxide. savemyexams.com The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then readily attacks the acyl chloride to yield a phenyl ester. savemyexams.com This process is also known as acylation. libretexts.org

| Nucleophile | Product | Typical Conditions |

| Ethanol | Ethyl 2-methylheptanoate | Room temperature |

| Isopropanol | Isopropyl 2-methylheptanoate | Room temperature |

| Phenol | Phenyl 2-methylheptanoate | Requires a base (e.g., pyridine) |

| Benzyl Alcohol | Benzyl 2-methylheptanoate | Room temperature |

When this compound is treated with a carboxylic acid or its corresponding carboxylate salt, a mixed acid anhydride is formed. jackwestin.comlibretexts.org In this reaction, the oxygen of the carboxylic acid's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of this compound. youtube.com The reaction proceeds through the typical addition-elimination mechanism, eliminating HCl. youtube.com The use of a base like pyridine is common to neutralize the HCl byproduct. jackwestin.com This method is a straightforward route to synthesizing both symmetrical and unsymmetrical acid anhydrides. crunchchemistry.co.ukkhanacademy.org

| Carboxylic Acid | Product | Typical Conditions |

| Acetic Acid | Acetic 2-methylheptanoic anhydride | Presence of a non-nucleophilic base (e.g., pyridine) |

| Propanoic Acid | 2-Methylheptanoic propanoic anhydride | Presence of a non-nucleophilic base (e.g., pyridine) |

| Benzoic Acid | Benzoic 2-methylheptanoic anhydride | Presence of a non-nucleophilic base (e.g., pyridine) |

Advanced Mechanistic Probes in this compound Transformations

To elucidate the complex reaction pathways available to this compound, chemists employ advanced mechanistic probes. These tools and methodologies allow for the detailed study of transient intermediates and high-energy transition states that are otherwise difficult to observe directly. Investigations into radical processes, potential rearrangement reactions, and the analysis of reaction transition states provide a deeper understanding of the factors that control the reactivity and product distribution in transformations involving this acyl chloride.

Radical Processes and Radical Clock Methodologies in Related Systems

While many reactions of acyl chlorides are ionic, the participation of radical intermediates is a known pathway, particularly under specific conditions such as photolysis, high temperatures, or in the presence of radical initiators or transition metals. Radical reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps.

Initiation: The initial formation of a radical species, often through homolytic cleavage of a weak bond by heat or light. Propagation: A series of steps where a radical reacts with a stable molecule to form a new radical, continuing the chain. Termination: The destruction of radicals, usually by the combination of two radical species.

To study the kinetics of very fast radical reactions, direct measurement is often impossible. In these cases, radical clock methodologies are employed. A radical clock is a molecule that contains a radical that can undergo a unimolecular rearrangement at a known rate. This "clock" reaction competes with an intermolecular reaction whose rate is unknown. By measuring the ratio of the rearranged to the unrearranged products, the unknown rate constant can be determined.

Acyl radicals, which can be generated from precursors like this compound, are known to undergo decarbonylation (loss of carbon monoxide) to form an alkyl radical. This fragmentation can serve as an internal radical clock. The rate of this decarbonylation is known and can be used to time other competing reactions. For example, if an acyl radical is generated in the presence of a trapping agent, the competition between decarbonylation and trapping can be analyzed to determine the rate of the trapping reaction.

Furthermore, modern synthetic methods increasingly utilize transition-metal catalysis, which can involve acyl chlorides in single-electron transfer (SET) processes, leading to radical intermediates. For instance, nickel-catalyzed couplings can involve the formation of an acyl-nickel species that then participates in radical capture, demonstrating a pathway where acyl chlorides are brought into radical cycles.

| Clock Type | Rearrangement Reaction | Typical Rate Constant (kᵣ) at 25°C (s⁻¹) | Application |

|---|---|---|---|

| 5-Hexenyl Radical | Cyclization to Cyclopentylmethyl Radical | ~2.3 x 10⁵ | Calibrating rates of hydrogen atom transfer or addition reactions. |

| Cyclopropylcarbinyl Radical | Ring-opening to 3-Butenyl Radical | ~1.3 x 10⁸ | Timing very fast radical processes. |

| Acyl Radical | Decarbonylation to Alkyl Radical + CO | Variable (e.g., ~10⁶ for phenylacetyl radical) | Probing reactions of acyl radicals themselves, such as trapping by hydrides. |

Rearrangement Reactions Involving Acyl Chloride Intermediates or Derivatives

Rearrangement reactions involve the migration of an atom or group from one atom to another within a molecule, resulting in a structural isomer. While this compound itself may not be prone to rearrangement under typical nucleophilic substitution conditions, its derivatives are key precursors for several important named rearrangement reactions. These transformations proceed through specific intermediates that are readily synthesized from the parent acyl chloride.

One of the most significant examples is the Curtius Rearrangement . This reaction converts an acyl chloride into a primary amine with the loss of one carbon atom. The process begins with the conversion of the acyl chloride (e.g., this compound) to an acyl azide (B81097) by reaction with an azide salt like sodium azide. Gentle heating of the acyl azide in an inert solvent causes it to lose nitrogen gas (N₂) and rearrange to form an isocyanate. The isocyanate is a key intermediate that is not isolated but is treated in situ with water to yield a primary amine (via a carbamic acid intermediate) or with an alcohol to produce a carbamate.

Another related transformation is the Wolff Rearrangement , which converts an α-diazoketone into a ketene (B1206846). The requisite α-diazoketone can be prepared from an acyl chloride by reaction with diazomethane. Upon thermolysis, photolysis, or transition-metal catalysis, the α-diazoketone loses N₂ and rearranges to a ketene. This ketene can then be trapped by various nucleophiles to yield carboxylic acid derivatives.

| Rearrangement | Starting Derivative from Acyl Chloride | Key Intermediate | Typical Final Product(s) |

|---|---|---|---|

| Curtius Rearrangement | Acyl azide | Isocyanate | Primary amine, Carbamate, Urea derivative |

| Wolff Rearrangement | α-Diazoketone | Ketene | Carboxylic acid, Ester, Amide (after trapping) |

Transition State Analysis and Reaction Coordinate Studies in Acylation

Understanding the mechanism of acylation reactions involving this compound requires an analysis of the reaction's energy profile, particularly the structure and energy of the transition state(s). The most common mechanism for the reaction of acyl chlorides with nucleophiles is the nucleophilic addition-elimination mechanism .

The reaction coordinate for this process involves two main steps:

Addition Step: The nucleophile attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a high-energy, transient tetrahedral intermediate . The transition state for this step involves the partial formation of the new bond to the nucleophile and partial breaking of the C=O π bond. In this intermediate, the carbonyl carbon is sp³-hybridized.

Elimination Step: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). This leads to the final acylated product.

Computational chemistry, using methods like density functional theory (DFT), allows for detailed modeling of these reaction pathways. Such studies can calculate the energies of reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction coordinate. This analysis helps explain the high reactivity of acyl chlorides, as chloride is an excellent leaving group, making the second step (elimination) rapid and thermodynamically favorable.

| Reaction Type | Key Intermediate | Nature of the Rate-Determining Transition State | Hybridization of Carbonyl Carbon |

|---|---|---|---|

| Uncatalyzed Nucleophilic Acyl Substitution | Tetrahedral Adduct | Formation of the tetrahedral intermediate (addition step) | Approaching sp³ |

| Pyridine-Catalyzed Acylation | N-acylpyridinium salt | Attack of the nucleophile on the N-acylpyridinium salt | Approaching sp³ |

Applications of 2 Methylheptanoyl Chloride in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules and Scaffolds

The reactivity of the acyl chloride functional group makes 2-methylheptanoyl chloride an effective building block for creating larger, more complex molecular architectures and scaffolds. These scaffolds form the core structures of new chemical entities with potential applications in materials science and medicinal chemistry. The joining of molecular building blocks like this compound onto diverse, derivatizable structures provides a foundation for the systematic and rational design of functional molecules. mdpi.com

The incorporation of the 2-methylheptanoyl moiety into a parent molecule can significantly alter its biological activity. The seven-carbon aliphatic chain increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets such as enzymes or receptors. The methyl group at the α-position introduces steric bulk and a chiral center, which can lead to specific, stereoselective interactions with biological macromolecules. This makes this compound a useful reagent in lead optimization, where chemists systematically modify a lead structure to improve its efficacy and pharmacokinetic profile. These modifications are crucial in the development of new therapeutic agents.

This compound is a valuable precursor for synthesizing pharmaceutical intermediates. A key example is its potential use in the synthesis of derivatives of Isoniazid, a first-line drug for the treatment of tuberculosis. manipal.edumanipal.edu While many Isoniazid derivatives are synthesized as hydrazones through the reaction of Isoniazid with various aldehydes, acylation reactions represent another important route for modification. nih.gov The synthesis of N-acylhydrazones by reacting a hydrazide with an acyl chloride like this compound can produce compounds with modified properties, such as increased stability or altered biological activity. manipal.edu

Research has shown that modifying Isoniazid can lead to new compounds with potent activity against various human cancer cell lines and even against drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov The structure-activity relationship (SAR) analysis of such derivatives indicates that the nature of the substituents is a critical factor for biological activity. nih.gov

Below is a table of representative Isoniazid derivatives and their reported biological activities.

| Compound Name | Modification | Target/Activity | Reference |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Hydrazone derivative | Active against Isoniazid-resistant M. tuberculosis (MIC: 0.14 μM) | nih.gov |

| (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide | Hydrazone with hydroxyl group at ortho-position | Cytotoxic against human cancer cell lines (IC50: 0.61-3.36 μg/mL) | nih.gov |

| 2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide | Hydrazinecarboxamide derivative | Efficacy comparable to Isoniazid against M. tuberculosis (MIC: 1–2 μM) | researchgate.net |

The total synthesis of natural products is a cornerstone of organic chemistry, providing access to complex and biologically significant molecules that are often difficult to isolate from natural sources. nih.govmdpi.com Acyl chlorides are fundamental building blocks in these synthetic endeavors, used to introduce specific carbon chains and functional groups.

The 2-methylheptanoyl structural unit is found within certain complex natural products. For instance, the structurally related 6-methylheptanoyl moiety is a component of complex cyclic peptide antibiotics, highlighting the relevance of such branched-chain fatty acid structures in nature. guidechem.com Therefore, this compound can be employed as a key building block in the laboratory synthesis of these natural products or their analogues. By using synthetic fragments like this compound, chemists can construct complex target molecules step-by-step, allowing for the verification of proposed structures and the production of sufficient material for biological evaluation.

Role in Stereoselective and Asymmetric Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in modern drug discovery, as different enantiomers of a chiral drug can have vastly different biological activities. This compound, being a chiral molecule itself (when used as a single enantiomer) or a prochiral precursor to more complex chiral structures, plays a significant role in stereoselective synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu The Evans oxazolidinones are a prominent class of chiral auxiliaries widely used for stereoselective alkylation, aldol (B89426), and Diels-Alder reactions. wikipedia.orgsantiago-lab.com

The general process involves the acylation of the chiral auxiliary with an acyl chloride, such as this compound. wikipedia.org This reaction forms a chiral N-acyl imide. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate formed upon deprotonation, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This results in a highly diastereoselective transformation. williams.edusemanticscholar.org After the desired stereocenter has been set, the chiral auxiliary can be hydrolytically cleaved and recycled, yielding the enantiomerically enriched product. williams.edusantiago-lab.com

The table below outlines the general steps in a diastereoselective alkylation using an Evans-type chiral auxiliary and an acyl chloride.

| Step | Description | Key Reagents | Outcome |

| 1. Acylation | The chiral auxiliary is acylated with this compound. | Chiral Auxiliary, n-BuLi, this compound | Formation of a chiral N-acyl oxazolidinone. |

| 2. Enolate Formation | A strong, non-nucleophilic base removes the α-proton to form a rigid, chelated Z-enolate. | Lithium diisopropylamide (LDA) or NaHMDS | Chiral enolate with one face sterically shielded. |

| 3. Alkylation | The enolate reacts with an electrophile, which adds from the less hindered face. | Alkyl Halide (e.g., Allyl iodide) | High diastereoselectivity (>98:2) in the formation of the new C-C bond. |

| 4. Cleavage | The auxiliary is removed to release the chiral carboxylic acid or a related derivative. | LiOH / H₂O₂ | Enantiomerically pure product and recovered auxiliary. |

Beyond chiral auxiliaries, this compound can be a substrate in catalytic enantioselective reactions. In these methodologies, a small amount of a chiral catalyst is used to generate a predominantly single-enantiomer product from a prochiral or racemic starting material.

One potential application is in the kinetic resolution of racemic secondary alcohols. In this process, a chiral catalyst, often a lipase (B570770) or a synthetic acylation catalyst, selectively catalyzes the acylation of one enantiomer of the alcohol with this compound at a much faster rate than the other. This leaves behind the unreacted, enantiomerically enriched alcohol and produces the enantiomerically enriched ester. Such methods are highly valuable for accessing enantiopure alcohols and esters, which are important chiral building blocks in organic synthesis. The efficiency of the resolution depends on the ability of the chiral catalyst to distinguish between the two enantiomers of the substrate, a distinction to which the steric and electronic properties of the this compound reagent can contribute.

Control of Stereochemistry in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The use of chiral acyl chlorides in stereocontrolled synthesis is a fundamental strategy in organic chemistry. A molecule like this compound possesses a chiral center at the C2 position, which could theoretically be leveraged to influence the stereochemical outcome of reactions. In such reactions, the chiral acyl group can be used as a "chiral auxiliary," a temporary functional group that directs the formation of a new stereocenter with a specific orientation. After the desired bond is formed, the auxiliary can be cleaved from the molecule.

The effectiveness of such a process depends on the steric and electronic properties of the chiral auxiliary, which influence the transition state of the reaction. For example, in aldol reactions or alkylations of enolates derived from a substrate acylated with this compound, the methyl group at the C2 position would be expected to create a sterically biased environment. This bias could favor the approach of reagents from one face of the molecule over the other, leading to a high diastereomeric excess (d.e.) in the product.

Supramolecular Chemistry and Materials Science Applications

The integration of specific molecular motifs into larger, non-covalently bonded assemblies is the core of supramolecular chemistry. The structure of this compound, or more specifically its parent acid or amide derivatives, possesses features that could be relevant for designing self-assembling systems and advanced materials. The long aliphatic chain (heptanoyl group) provides lipophilic character and can participate in van der Waals interactions, while the methyl branch can influence packing and microstructure.

Integration into Self-Assembling Systems and Polymeric Materials (e.g., Supramolecular Thermoplastic Elastomers)

Supramolecular thermoplastic elastomers are a class of polymers that exhibit rubber-like elasticity at room temperature but can be processed like thermoplastics at elevated temperatures. Their properties are derived from physically cross-linked networks formed by reversible, non-covalent interactions, such as hydrogen bonding or π-π stacking.

A functional group derived from 2-methylheptanoic acid could be appended to polymer chains to influence their self-assembly. The branched, aliphatic nature of the 2-methylheptanoyl group could be used to control the phase separation and morphology of block copolymers. In the context of supramolecular elastomers, if this group were part of a "soft" block, its branched nature might disrupt packing and lower the glass transition temperature. Conversely, if incorporated into a "hard" block, it could modulate the crystallinity and mechanical properties of the resulting domains.

Despite these theoretical possibilities, there is a lack of specific research demonstrating the incorporation of the 2-methylheptanoyl moiety into self-assembling systems or supramolecular thermoplastic elastomers. The scientific literature does not currently provide examples or data on polymers functionalized with this specific compound for these applications.

Influence on Aggregation Behavior and Microstructure

The aggregation behavior of molecules is highly dependent on their shape and intermolecular forces. The introduction of a methyl group near a polar head group, as in derivatives of 2-methylheptanoic acid, can have a significant impact on the resulting microstructure of an assembly. This branching can increase the effective cross-sectional area of the molecule, which influences the critical packing parameter and can dictate whether micelles, vesicles, or lamellar structures are formed in solution.

The table below illustrates the hypothetical influence of molecular geometry on aggregate structure, a principle that would apply to derivatives of 2-methylheptanoic acid.

| Molecular Shape | Packing Parameter (P) | Preferred Aggregate Structure |

| Conical | P < 1/3 | Spherical Micelles |

| Truncated Cone | 1/3 < P < 1/2 | Cylindrical Micelles |

| Cylindrical | 1/2 < P < 1 | Vesicles, Bilayers |

The branched nature of the 2-methylheptanoyl group would be expected to favor a more conical or truncated cone shape compared to its linear isomer, n-octanoyl chloride. This could lead to the formation of different types of aggregates in solution. However, detailed experimental studies, such as small-angle scattering (SAXS/SANS) or microscopy, that characterize the aggregation behavior and microstructure of systems containing the 2-methylheptanoyl group are not found in the reviewed literature.

Advanced Characterization and Analytical Techniques in 2 Methylheptanoyl Chloride Research

Spectroscopic Methodologies for Structural Elucidation of Derivatives

Spectroscopy is a fundamental tool for probing the molecular structure of derivatives synthesized from 2-methylheptanoyl chloride, such as amides, esters, and other acylated compounds. Each technique offers a unique window into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, researchers can piece together the molecular framework of 2-methylheptanoyl derivatives.

In a typical ¹H NMR spectrum of a 2-methylheptanoyl derivative, the protons of the heptanoyl chain exhibit characteristic signals. The terminal methyl group (CH₃) at the end of the chain appears as a triplet around 0.9 ppm. The protons of the methylene (B1212753) (CH₂) groups along the chain produce overlapping multiplets in the 1.2-1.7 ppm region. The methine proton (CH) at the chiral center (C2), being adjacent to the carbonyl group, is deshielded and typically appears as a multiplet between 2.3 and 2.7 ppm. The methyl group attached to this chiral center shows up as a doublet around 1.1-1.2 ppm.

In ¹³C NMR, the carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of 170-180 ppm for amides and esters. The carbons of the aliphatic chain resonate at higher fields (14-45 ppm). Two-dimensional NMR techniques, such as HSQC, which correlates proton and carbon signals, are invaluable for unambiguously assigning each signal to its respective atom in the structure.

For amide derivatives, the presence of rotamers due to restricted rotation around the C-N amide bond can sometimes lead to the appearance of two distinct sets of signals for the atoms near the amide linkage, a phenomenon that can be studied with temperature-dependent NMR experiments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical N-(2-methylheptanoyl)glycine Derivative in CDCl₃

| Atom Position (2-methylheptanoyl moiety) | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O | - | ~175.2 |

| CH (CH₃) | ~2.45 (sextet) | ~44.8 |

| CH(C H₃) | ~1.15 (doublet) | ~17.1 |

| C H₂ (C3) | ~1.65 (multiplet) | ~34.5 |

| C H₂ (C4) | ~1.28 (multiplet) | ~29.3 |

| C H₂ (C5) | ~1.28 (multiplet) | ~27.0 |

| C H₂ (C6) | ~1.28 (multiplet) | ~22.5 |

| C H₃ (C7) | ~0.88 (triplet) | ~14.0 |

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and obtaining structural information through its fragmentation pattern. When a molecule derived from this compound is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) confirms the molecular weight.

Under techniques like Electron Ionization (EI), the molecular ion undergoes fragmentation in a predictable manner, creating a unique "molecular fingerprint." For derivatives of this compound, a common and significant fragmentation is the cleavage of the bond adjacent to the carbonyl group. This results in the formation of a stable 2-methylheptanoyl acylium ion. This fragment is highly characteristic and is typically observed at an m/z value of 127.

Other common fragmentations include the loss of alkyl groups from the aliphatic chain. For example, the mass spectrum of methyl 2-methylheptanoate shows a prominent peak at m/z 88, resulting from a McLafferty rearrangement, and another at m/z 127 from the loss of the methoxy (B1213986) group (-OCH₃). In amide derivatives, the primary cleavage occurs at the N-CO bond, leading to the formation of the same acylium ion at m/z 127 and the corresponding amine fragment. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and fragment it further, providing more detailed structural data, which is particularly useful for analyzing complex mixtures.

Table 2: Common Mass Spectral Fragments for 2-Methylheptanoyl Derivatives

| m/z Value | Identity of Fragment | Originating Derivative Type |

|---|---|---|

| 162/164 | [M]⁺ (isotope pattern for Cl) | This compound |

| 158 | [M]⁺ | Methyl 2-methylheptanoate |

| 127 | [C₈H₁₅O]⁺ | Acylium ion from cleavage in most derivatives |

| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement in methyl ester |

| 71 | [C₅H₁₁]⁺ | Loss of pentyl radical from chain |

| 57 | [C₄H₉]⁺ | Loss of butyl radical from chain |

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by molecular vibrations. The carbonyl group (C=O) of this compound and its derivatives provides a strong, characteristic absorption band.

The position of this C=O stretching band is highly sensitive to the electronic nature of the attached group. In the parent this compound, the electron-withdrawing chlorine atom causes the C=O bond to be stronger, resulting in a high-frequency absorption at approximately 1800 cm⁻¹. When the chloride is replaced to form derivatives, this frequency shifts to lower values. For example, esters typically show a C=O stretch around 1735-1750 cm⁻¹, while amides exhibit this band at a significantly lower frequency, around 1640-1680 cm⁻¹, due to resonance delocalization involving the nitrogen lone pair. The presence and position of the C=O band allow for immediate confirmation of the conversion of the acyl chloride to its derivatives. For amides, additional N-H stretching bands appear in the 3200-3500 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives

| Compound Type | Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Acyl Chloride | C=O Stretch | ~1800 |

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |

| C=O Stretch | ~1710 | |

| Ester | C=O Stretch | ~1740 |

| Amide (Secondary) | N-H Stretch | ~3300 |

| C=O Stretch (Amide I) | ~1650 |

Chromatographic and Separation Science Applications

Chromatography is essential for both the preparation and analysis of this compound derivatives. It encompasses techniques for purifying reaction products on a preparative scale and for assessing purity and separating isomers on an analytical scale.

Following a chemical synthesis, the desired derivative of this compound is often present in a mixture containing unreacted starting materials, reagents, and byproducts. Flash column chromatography is the most common method for purifying and isolating the target compound on a laboratory scale.

This technique involves packing a glass column with a solid stationary phase, typically silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column. A solvent or mixture of solvents, known as the mobile phase (eluent), is then passed through the column. Compounds in the mixture separate based on their differing affinities for the stationary and mobile phases. For moderately polar derivatives like amides or esters of this compound, a common mobile phase system is a gradient of ethyl acetate (B1210297) in hexanes. Nonpolar impurities elute first with a low polarity eluent, while the more polar product is washed off the column as the polarity of the eluent is increased. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure product.

Once a compound is purified, its purity must be assessed. Furthermore, since this compound is chiral, its reactions can produce mixtures of stereoisomers (enantiomers or diastereomers). Analytical chromatography is crucial for both these tasks.

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it can separate components of a mixture and provide their mass spectra for identification. GC is particularly effective for separating positional isomers. For instance, a mixture containing 2-methylheptanoyl, 3-methylheptanoyl, and 4-methylheptanoyl derivatives could be separated by GC, as the different branching points would lead to slight differences in their boiling points and interactions with the GC column's stationary phase, resulting in distinct retention times.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity analysis and isomer separation of less volatile compounds. For separating the (R) and (S) enantiomers of a 2-methylheptanoyl derivative, a specialized chiral stationary phase (CSP) is required. These phases are themselves chiral and interact differently with each enantiomer, causing them to travel through the column at different rates and emerge at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose, often with a mobile phase consisting of hexane (B92381) and an alcohol modifier like isopropanol.

Table 4: Typical Analytical Chromatography Applications for 2-Methylheptanoyl Derivatives

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| GC-MS | Purity assessment, separation of positional isomers | Polydimethylsiloxane (e.g., DB-5) | Helium (carrier gas) |

| Chiral HPLC | Separation of (R) and (S) enantiomers | Polysaccharide-based (e.g., Chiralpak AD) | Hexane/Isopropanol |

| Reverse-Phase HPLC | Purity assessment | C18-silica | Acetonitrile/Water |

Solid-State and Surface Characterization of Related Systems

Characterization in the solid-state provides critical information about the arrangement of molecules and the topography of material surfaces. This understanding is fundamental for developing new materials and ensuring the quality and consistency of chemical products derived from precursors like this compound.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. eag.commdpi.com The instrument operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. nih.gov Forces between the tip and the surface, such as van der Waals forces, cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a detailed surface map. nih.gov

In the context of systems related to this compound, such as thin films of polymers or self-assembled monolayers (SAMs) formed from its derivatives, AFM is invaluable for characterizing surface morphology. For instance, if a derivative were used to create a functionalized surface coating, AFM could be employed to assess the uniformity, roughness, and grain size of the coating. It can resolve features from the molecular level up to several micrometers, providing insights into how processing conditions affect the final surface structure. mdpi.com The technique is versatile, allowing for imaging in various environments, including ambient air or liquid, which is essential for studying materials under near-native conditions. mdpi.com

Below is a table representing typical morphological data that could be obtained from an AFM analysis of a polymer film synthesized using a this compound derivative.

| Parameter | Value | Description |

|---|---|---|

| Scan Area | 5 µm x 5 µm | The dimensions of the imaged surface area. |

| Root Mean Square (Rq) Roughness | 1.2 nm | The standard deviation of the surface height profile, indicating surface texture. |

| Average Roughness (Ra) | 0.9 nm | The arithmetic average of the absolute values of the height deviations from the mean plane. |

| Peak-to-Valley Height (Rz) | 8.5 nm | The difference between the highest peak and lowest valley in the scanned area. |

For derivatives of this compound that are crystalline solids, such as amides or other solid-state products, single-crystal XRD provides definitive structural elucidation. This information is critical for understanding structure-property relationships, reaction mechanisms, and intermolecular interactions like hydrogen bonding that dictate the crystal packing. Even for polycrystalline (powder) samples, Powder X-ray Diffraction (PXRD) can identify crystalline phases, determine lattice parameters, and assess sample purity.

The following table presents hypothetical crystallographic data for a crystalline derivative, illustrating the detailed structural information obtained from an XRD experiment.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The set of symmetry operations that describes the arrangement of molecules in the unit cell. |

| a (Å) | 10.45 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.21 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.67 | The length of the 'c' axis of the unit cell. |

| β (°) | 98.5 | The angle between the 'a' and 'c' axes. |

| Volume (ų) | 1074.3 | The total volume of the unit cell. |

Advanced thermal analysis techniques are essential for characterizing the properties of materials in response to changes in temperature. ucr.edu Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used in materials science. libretexts.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. advanced-emc.com This technique is highly sensitive to thermal transitions and can be used to determine a material's melting point, glass transition temperature (for amorphous materials), crystallization temperature, and heat capacity. advanced-emc.compsu.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. eag.comadvanced-emc.com TGA is primarily used to study thermal stability and decomposition. eag.com It provides information on decomposition temperatures, the amount of absorbed moisture or residual solvents, and the composition of multi-component systems. psu.edu

In the context of materials derived from this compound, such as polymers or organic compounds, DSC and TGA provide critical data on their operational temperature range and stability. For example, TGA can pinpoint the temperature at which a polymer begins to degrade, while DSC can identify its glass transition temperature, which is crucial for understanding its mechanical properties.

The data table below summarizes hypothetical thermal properties for a polymer synthesized from a this compound derivative, as determined by DSC and TGA.

| Technique | Parameter | Value | Description |

|---|---|---|---|

| DSC | Glass Transition Temperature (Tg) | 85 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| DSC | Melting Temperature (Tm) | 175 °C | The temperature at which the crystalline regions of the polymer melt. |

| TGA | Onset of Decomposition (Td) | 320 °C | The temperature at which the material begins to lose mass due to thermal degradation. |

| TGA | Mass Loss at 400 °C | 25% | The percentage of mass lost by the sample upon heating to a specific temperature, indicating the extent of decomposition. |

Future Research Directions and Emerging Trends in 2 Methylheptanoyl Chloride Chemistry

Development of More Sustainable and Greener Synthetic Routes for Acyl Chlorides

The traditional synthesis of acyl chlorides, including 2-methylheptanoyl chloride, often relies on reagents like thionyl chloride (SOCl₂) and phosphorus chlorides (PCl₃, PCl₅) study.comwikipedia.orgjove.comlibretexts.orgchemguide.co.uklibretexts.org. While effective, these reagents generate hazardous byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl), contributing to environmental concerns libretexts.orgchemguide.co.uk. Consequently, a significant trend in modern chemistry is the development of more sustainable and environmentally benign synthetic routes.

Future research is focused on several key areas to make the synthesis of acyl chlorides greener:

Alternative Chlorinating Agents: Research is exploring milder and more selective reagents. For instance, oxalyl chloride is a more selective alternative to thionyl chloride, though it is more expensive wikipedia.org. Another approach involves using reagents like 3,3-dichlorocyclopropenes, which can convert carboxylic acids to acyl chlorides under the activation of a tertiary amine base organic-chemistry.org.

Catalytic Approaches: The use of catalysts, such as dimethylformamide (DMF) with thionyl chloride or oxalyl chloride, is a common practice to facilitate the reaction study.comwikipedia.org. Future developments aim to replace these with more sustainable, recyclable catalysts. Immobilized catalysts are a promising option as they can be easily recovered and reused, thereby reducing waste and cost, making the process more suitable for industrial production google.com.

Green Solvents and Conditions: A major push is to replace hazardous organic solvents with greener alternatives. Research has demonstrated successful N-acylation reactions using acid chlorides in aqueous buffer solutions, which avoids toxic organic solvents and simplifies product isolation through precipitation and filtration tandfonline.com. The use of bio-alternative solvents like Cyrene™ is also being investigated, offering a more sustainable and less toxic medium for amide synthesis from acid chlorides rsc.org.

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful green chemistry tool. Recent studies have shown the potential of electrochemical methods for the reductive cross-coupling of acyl chlorides with other compounds, avoiding harsh reagents and minimizing waste rsc.org.

The table below summarizes a comparison between traditional and emerging green synthetic routes for acyl chlorides.

| Feature | Traditional Synthesis | Emerging Green Routes |

| Reagents | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) libretexts.org | Oxalyl chloride, 3,3-dichlorocyclopropenes, Electrochemical methods wikipedia.orgorganic-chemistry.orgrsc.org |

| Catalysts | Dimethylformamide (DMF) study.com | Recoverable immobilized catalysts google.com |

| Solvents | Chlorinated hydrocarbons | Aqueous buffers, Bio-based solvents (e.g., Cyrene™) tandfonline.comrsc.org |

| Byproducts | HCl, SO₂, POCl₃ libretexts.orgchemguide.co.uk | Fewer and less hazardous byproducts |

| Work-up | Complex purification (e.g., fractional distillation) libretexts.org | Simplified isolation (e.g., precipitation, filtration) tandfonline.com |

Expanding Applications in Medicinal Chemistry and Materials Science

The unique branched structure of this compound makes it a valuable synthon for introducing specific steric and lipophilic properties into larger molecules. This has led to growing interest in its application in both medicinal chemistry and materials science.

In Medicinal Chemistry: Chlorine-containing compounds are prevalent in pharmaceuticals, with chlorine being one of the most common elements after C, H, O, and N in approved drugs nih.gov. Acyl chlorides are key intermediates in the synthesis of many active pharmaceutical ingredients (APIs). The 2-methylheptanoyl group can be incorporated into drug candidates to:

Enhance Lipophilicity: The long alkyl chain can increase the molecule's ability to cross cell membranes, potentially improving bioavailability.

Introduce Stereochemistry: The chiral center at the second carbon allows for the synthesis of stereospecific drugs, which can lead to improved efficacy and reduced side effects.

Modify Binding Interactions: The branched structure can provide the necessary steric bulk to fit into specific enzyme active sites or receptor binding pockets.

This compound can be used as a precursor in the synthesis of various classes of compounds, including amides and esters, which are common functionalities in drug molecules organicchemistrytutor.com.

In Materials Science: The properties of polymers and other materials are highly dependent on their molecular structure. Incorporating the 2-methylheptanoyl group into material backbones or as side chains can impart desirable characteristics:

Control of Polymer Properties: The branched alkyl chain can disrupt polymer chain packing, leading to lower crystallinity, increased solubility, and modified mechanical properties (e.g., flexibility).

Synthesis of Functional Materials: Acyl chlorides are used to synthesize polyesters and polyamides. The specific structure of this compound could be exploited to create materials with tailored thermal properties or specific liquid crystalline phases.

Surface Modification: The reactivity of the acyl chloride group allows it to be grafted onto surfaces to alter their properties, such as hydrophobicity.

Future research will likely focus on leveraging the specific structure of this compound to design novel drugs and materials with precisely controlled properties.

Advanced In Situ Spectroscopic Monitoring of this compound Reactivity

Understanding the kinetics and mechanism of reactions involving the highly reactive this compound is essential for process optimization, safety, and scale-up. Traditional offline analysis methods (like chromatography) can be challenging because acyl chlorides can decompose during sample preparation mt.com. This has spurred the adoption of advanced in situ (in the reaction vessel) spectroscopic techniques for real-time reaction monitoring.

Key emerging technologies include:

FTIR Spectroscopy (ReactIR): This is a powerful technique for monitoring reaction progress in real time. It allows for the direct observation of the consumption of reactants (e.g., the carboxylic acid), the formation and consumption of the reactive this compound intermediate, and the formation of the final product mt.com. The unique infrared absorbances of the carbonyl groups in the acid, acyl chloride, and subsequent products (like amides or esters) allow for easy tracking of each species' concentration over time mt.com.

Raman Spectroscopy: Like FTIR, Raman spectroscopy provides vibrational information about the molecules in the reaction but is particularly well-suited for non-polar bonds and is less sensitive to water, making it useful in aqueous or slurry-based systems.

NMR Spectroscopy: In situ NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction tube, offering deep mechanistic insights.

The data gathered from these in situ methods enables chemists to:

Determine reaction initiation and endpoint accurately mt.com.

Study the stability of the this compound intermediate under various conditions mt.com.

Optimize process parameters like temperature, dosing rates, and reaction time to maximize yield and minimize impurities.

Gain a deeper understanding of the reaction mechanism, which is crucial for safe and robust process development mt.commt.com.

The integration of these Process Analytical Technologies (PAT) is a key trend for moving from traditional batch processing to more controlled and data-rich experimentation mt.com.

| Spectroscopic Technique | Information Provided | Advantages for this compound Reactions |

| In Situ FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Tracks the highly reactive acyl chloride intermediate directly; avoids issues with sample decomposition. mt.com |

| In Situ Raman | Vibrational spectra for reaction monitoring. | Complements FTIR; excellent for aqueous systems and monitoring changes in solid phases. spectroscopyonline.com |

| In Situ NMR | Detailed structural information on all species in solution. | Provides deep mechanistic insights and can identify unexpected intermediates or byproducts. spectroscopyonline.com |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The discovery and optimization of chemical reactions can be a time- and resource-intensive process. High-Throughput Experimentation (HTE) is a modern approach that utilizes automation and miniaturization to run hundreds of experiments in parallel acs.organalytical-sales.comyoutube.com. This methodology is increasingly being applied to reactions involving acyl chlorides like this compound.

Future trends in this area involve:

Automated Reaction Screening: Robotic platforms can dispense precise, small quantities of reactants, catalysts, and solvents into multi-well plates (e.g., 96-well plates) acs.orgresearchgate.net. This allows for the rapid screening of a wide array of reaction conditions (temperatures, concentrations, catalysts) to find the optimal parameters for synthesizing or using this compound.

Rapid Analysis: HTE workflows are coupled with fast analytical techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Mass Spectrometry (MS), to quickly determine the outcome of each experiment acs.org.

Data-Rich Experimentation: The large datasets generated by HTE are analyzed using specialized software to identify trends and "hits" youtube.com. This data-driven approach accelerates the discovery of new reactions and the optimization of existing processes far more quickly than traditional, one-at-a-time experimentation mt.commdpi.com.

Continuous Flow Chemistry: Automated systems are also being integrated with continuous flow reactors. For the synthesis of acyl chlorides, flow chemistry can offer better control over reaction temperature and time, especially for highly exothermic reactions, improving safety and consistency mdpi.com.

By integrating this compound chemistry with HTE and automation, researchers can more efficiently explore new catalytic systems, develop more sustainable synthetic routes, and accelerate the discovery of new molecules for medicinal and materials applications researchgate.netacs.org.

Q & A

Q. What methodologies confirm the absence of stereochemical impurities in synthesized this compound?

- Methodology :

- Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) followed by 1H NMR.

- Use enantioselective GC or supercritical fluid chromatography (SFC) for high-sensitivity analysis .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.